Methyl pentafluoropropane(dithioate)
Description
Methyl pentafluoropropane(dithioate) is a fluorinated organosulfur compound hypothesized to contain a methyl group bonded to a pentafluoropropane backbone via a dithioate functional group (-S-S- or -S-C(=S)-). Fluorinated dithioates are rare but theoretically significant due to sulfur's enhanced nucleophilicity and polarizability compared to oxygen, which could influence reactivity and stability .
Properties
CAS No. |
1542-26-3 |
|---|---|
Molecular Formula |
C4H3F5S2 |
Molecular Weight |
210.2 g/mol |
IUPAC Name |
methyl 2,2,3,3,3-pentafluoropropanedithioate |
InChI |
InChI=1S/C4H3F5S2/c1-11-2(10)3(5,6)4(7,8)9/h1H3 |
InChI Key |
GWPVHDVIMSPDSE-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl pentafluoropropane(dithioate) typically involves the reaction of pentafluoropropane with a sulfur-containing reagent. One common method is the reaction of pentafluoropropane with thiourea under controlled conditions to form the dithioate derivative. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a base like sodium methoxide to facilitate the reaction .
Industrial Production Methods
Industrial production of methyl pentafluoropropane(dithioate) often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl pentafluoropropane(dithioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioate group to thiols or thioethers.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methyl pentafluoropropane(dithioate) can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Methyl pentafluoropropane(dithioate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of methyl pentafluoropropane(dithioate) involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially altering their function .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Methyl Pentafluoropropionate
- Structure : CH₃-O-C(O)-CF₂CF₂CF₃ (oxygen-based ester).
- Properties : High thermal stability (decomposition >200°C) and chemical inertness due to strong C-F bonds. Used as solvents or intermediates in fluoropolymer synthesis .
- Key Difference : Replacement of oxygen with sulfur in methyl pentafluoropropane(dithioate) likely reduces thermal stability but increases reactivity in nucleophilic substitutions.
2,2,3,3,3-Pentafluoropropane-1-thiol
- Structure : CF₃CF₂CF₂-SH.
- Properties: Exhibits strong acidity (pKa ~5–7) and forms stable metal thiolates. Explored in self-assembled monolayers (SAMs) and catalysis .
- Key Difference: The dithioate group (-S-S-/C(=S)-S-) in methyl pentafluoropropane(dithioate) may enable disulfide bond formation or act as a chelating agent, unlike the monothiol.
1,1,1,3,3-Pentafluoropropane (HFC-245fa)
- Structure : CF₃CH₂CF₂H.
- Thermodynamically stable but less reactive due to absence of functional groups .
Physicochemical Properties
*Estimated based on sulfur analogs.
Industrial and Environmental Considerations
- Toxicity : Fluorinated thiols and dithioates may exhibit higher toxicity than oxygenated analogs due to sulfur’s reactivity. For example, 3,3-dichloro-1,1,1,2,2-pentafluoropropane (CAS 422-56-0) has an AEL of 50 ppm, suggesting stringent exposure limits for related compounds .
- Environmental Persistence : While HFCs like 245fa are phased out due to high GWP, sulfur-containing fluorocarbons may degrade faster via oxidation but could produce toxic byproducts (e.g., SO₂) .
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